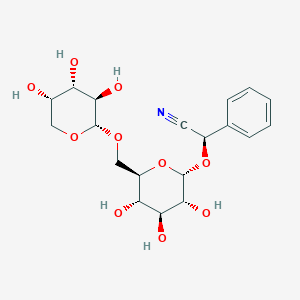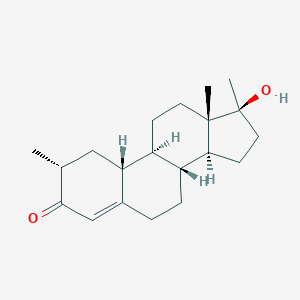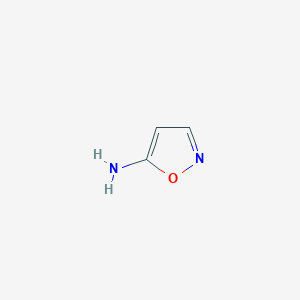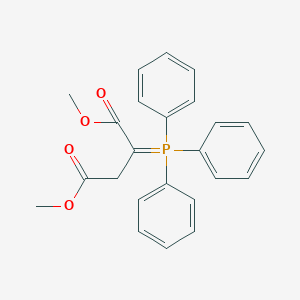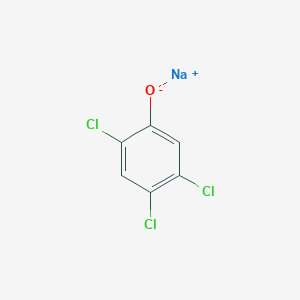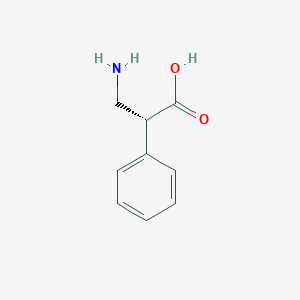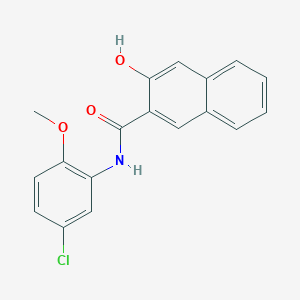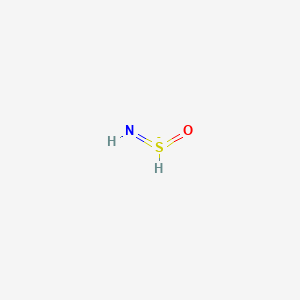
Sulfoximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoximine is a type of organic molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and agriculture. Sulfoximines are characterized by the presence of a sulfur atom and a nitrogen atom connected by a double bond, which gives them a distinct structure and reactivity.
Mécanisme D'action
The mechanism of action of sulfoximines depends on the specific compound and its target. However, in general, sulfoximines are known to interact with proteins and enzymes through hydrogen bonding and other non-covalent interactions. Sulfoximines can also act as electrophiles, reacting with nucleophiles such as cysteine residues in proteins.
Effets Biochimiques Et Physiologiques
Sulfoximines have been shown to have a range of biochemical and physiological effects, depending on the specific compound and its target. For example, sulfoximine-based DPP-4 inhibitors have been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Sulfoximines have also been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of sulfoximines is their versatility in terms of synthesis and modification, which allows for the development of a wide range of compounds with different properties and targets. Sulfoximines also tend to have good pharmacokinetic properties, such as high oral bioavailability and metabolic stability. However, one limitation of sulfoximines is their relatively low potency compared to other types of enzyme inhibitors, which can make them less effective in certain applications.
Orientations Futures
There are many potential future directions for research on sulfoximines, including the development of more potent and selective enzyme inhibitors, the exploration of sulfoximines as ligands for other types of receptors, and the application of sulfoximines in material science and agriculture. Additionally, further studies are needed to fully understand the mechanisms of action and physiological effects of sulfoximines, as well as their potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of sulfoximines can be achieved through various methods, including the reaction of sulfonyl chlorides with amines, the oxidation of thioamides, and the reaction of sulfenyl chlorides with nitriles. One of the most common methods for synthesizing sulfoximines is the reaction of sulfonyl chlorides with secondary amines in the presence of a base, which leads to the formation of the sulfoximine product.
Applications De Recherche Scientifique
Sulfoximines have been extensively studied for their potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. For example, sulfoximine-based compounds have been developed as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes. Sulfoximines have also been explored as inhibitors of protein-protein interactions involved in cancer progression and as ligands for G protein-coupled receptors (GPCRs).
Propriétés
Numéro CAS |
14616-60-5 |
|---|---|
Nom du produit |
Sulfoximine |
Formule moléculaire |
H2NOS- |
Poids moléculaire |
64.09 g/mol |
InChI |
InChI=1S/H2NOS/c1-3-2/h1,3H/q-1 |
Clé InChI |
CDODTSOSQYHFPJ-UHFFFAOYSA-N |
SMILES |
N=[SH-]=O |
SMILES canonique |
N=[SH-]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



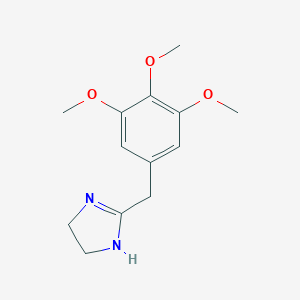
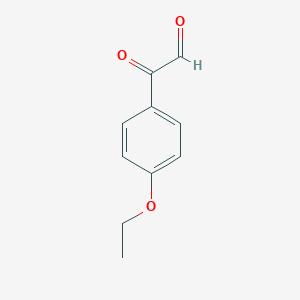
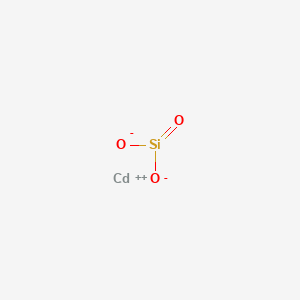
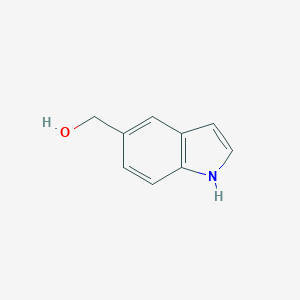
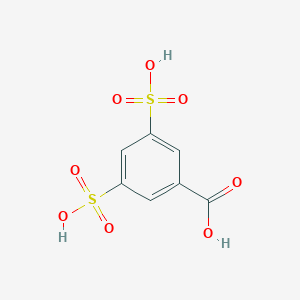
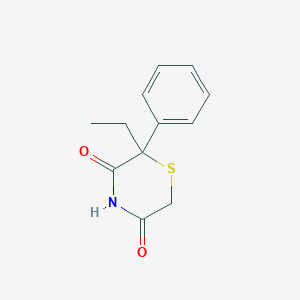
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
